molecular formula C26H27N3O5S B14997118 ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate

ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate

Cat. No.: B14997118
M. Wt: 493.6 g/mol
InChI Key: LJJDDYKRUDDZRM-UHFFFAOYSA-N
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Description

Ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrido[2,1-b][1,3,5]thiadiazine structure, followed by the introduction of the cyano, ethoxy, and methoxyphenyl groups through various substitution reactions. The final step involves esterification to form the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate: This compound has a similar structure but lacks the ethoxy group.

    Ethyl 4-[9-cyano-8-(4-ethoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate: This compound lacks the methoxy group.

    Ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-7,8-dihydro-2H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate: This compound lacks the 6H designation, indicating a different oxidation state.

These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl]benzoate

InChI

InChI=1S/C26H27N3O5S/c1-4-33-22-11-8-18(12-23(22)32-3)20-13-24(30)29-15-28(16-35-25(29)21(20)14-27)19-9-6-17(7-10-19)26(31)34-5-2/h6-12,20H,4-5,13,15-16H2,1-3H3

InChI Key

LJJDDYKRUDDZRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)C(=O)OCC)OC

Origin of Product

United States

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